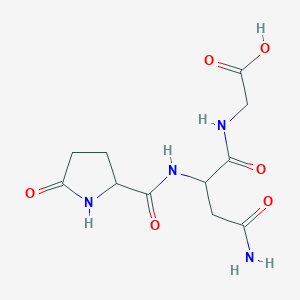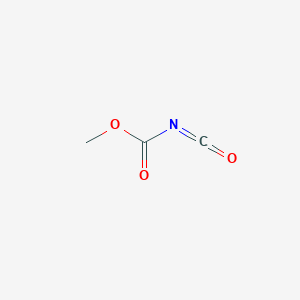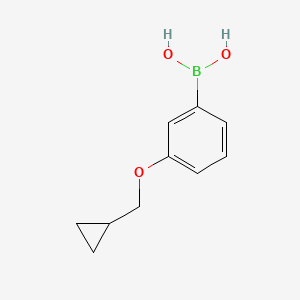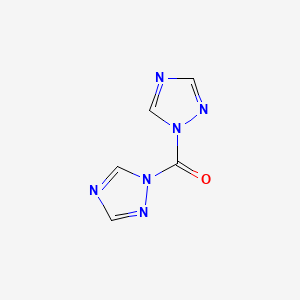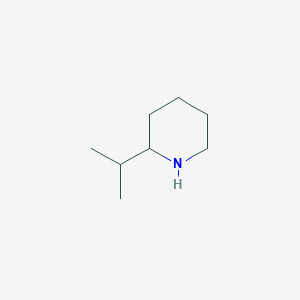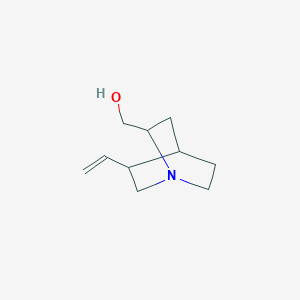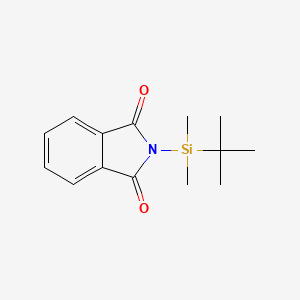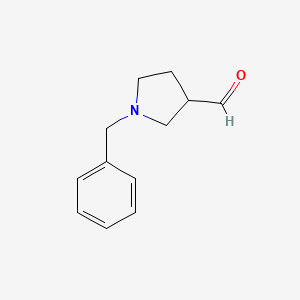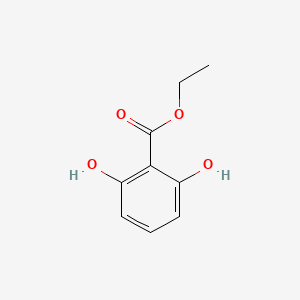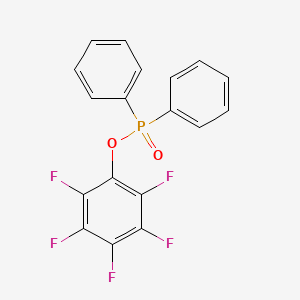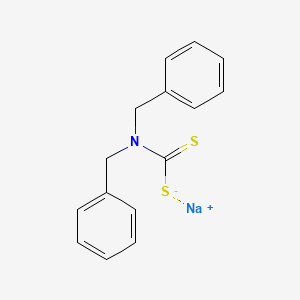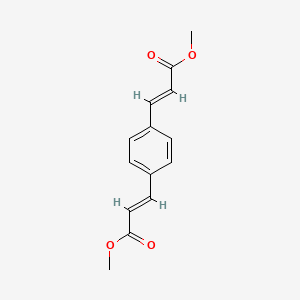
Dimethyl 1,4-Phenylenediacrylate
描述
Dimethyl 1,4-Phenylenediacrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of phenylenediacrylic acid where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-Phenylenediacrylate can be synthesized through a multi-step reaction process. One common method involves the esterification of 1,4-phenylenediacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification.
Another innovative method involves the use of a spinning reactor, where reagents move through layers based on their solubility. For instance, the reaction can start in a toluene layer and move to a dichloromethane layer, facilitating the formation of the ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
化学反应分析
Types of Reactions
Dimethyl 1,4-Phenylenediacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 1,4-Phenylenediacrylic acid.
Reduction: 1,4-Phenylenediacrylic alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Dimethyl 1,4-Phenylenediacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl 1,4-Phenylenediacrylate involves its ability to undergo various chemical transformations. Its ester groups can participate in nucleophilic substitution reactions, while the conjugated double bonds can engage in addition reactions. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1,4-Phenylenediacrylic Acid Diethyl Ester: Similar in structure but with ethyl ester groups instead of methyl.
1,4-Phenylenediacrylic Acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Dimethyl 1,4-Phenylenediacrylate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. This makes it particularly useful in reactions where methyl esters are preferred over other ester types .
属性
IUPAC Name |
methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSXAJHSAPYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400149 | |
| Record name | Dimethyl 1,4-Phenylenediacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7549-44-2 | |
| Record name | Dimethyl 1,4-Phenylenediacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


